molecular formula C19H24NO3P B12903102 N-(Diphenylphosphoryl)-N-methyl-L-leucine CAS No. 62316-81-8

N-(Diphenylphosphoryl)-N-methyl-L-leucine

Cat. No.: B12903102
CAS No.: 62316-81-8
M. Wt: 345.4 g/mol
InChI Key: MNWGCFGMGBJOLK-SFHVURJKSA-N
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Description

(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group, a methylamino group, and a 4-methylpentanoic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphoryl intermediate. This intermediate is then reacted with a chiral amine to introduce the methylamino group, followed by the addition of a 4-methylpentanoic acid moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophiles employed.

Scientific Research Applications

(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as a pharmacological agent in drug development.

    Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can coordinate with metal ions, influencing catalytic activity in enzymatic reactions. The methylamino group may interact with biological macromolecules, modulating their function. The overall effect of the compound is determined by its ability to bind and alter the activity of these molecular targets, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene

Uniqueness

(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both diphenylphosphoryl and methylamino groups. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable tool in various research applications.

Properties

CAS No.

62316-81-8

Molecular Formula

C19H24NO3P

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-2-[diphenylphosphoryl(methyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H24NO3P/c1-15(2)14-18(19(21)22)20(3)24(23,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3,(H,21,22)/t18-/m0/s1

InChI Key

MNWGCFGMGBJOLK-SFHVURJKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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